N,O-Dimethylhydroxylamine
Overview
Description
N,O-Dimethylhydroxylamine is a methylated hydroxylamine compound with the chemical formula C₂H₇NO. It is commonly used in organic synthesis, particularly in the formation of Weinreb amides, which are intermediates in the synthesis of ketones and aldehydes . The compound is commercially available as its hydrochloride salt and is known for its utility in various chemical reactions .
Mechanism of Action
Target of Action
N,O-Dimethylhydroxylamine primarily targets the formation of 'Weinreb amides’ . Weinreb amides are a type of chemical compound used in organic synthesis, particularly in the synthesis of ketones .
Mode of Action
This compound interacts with its targets through a process known as methylation . This involves the transfer of a methyl group (CH3) from the this compound to the target molecule . The methylation process is facilitated by a methylating agent such as dimethyl sulfate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Weinreb ketone synthesis . This pathway involves the conversion of Weinreb amides into ketones . This compound plays a crucial role in this pathway by facilitating the formation of Weinreb amides, which are then used as precursors for ketone synthesis .
Result of Action
The primary result of this compound’s action is the formation of Weinreb amides . These compounds are valuable in organic synthesis, particularly in the synthesis of ketones . Therefore, the action of this compound can facilitate the production of a wide range of ketone compounds, which have various applications in fields such as pharmaceuticals and agrochemicals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the methylation process is facilitated by a methylating agent such as dimethyl sulfate . Additionally, the compound is sensitive to hygroscopic conditions , which means that it can absorb moisture from the environment, potentially affecting its stability and efficacy. Therefore, it’s important to store this compound under appropriate conditions to ensure its effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,O-Dimethylhydroxylamine can be synthesized by reacting ethyl chloroformate with hydroxylamine, followed by treatment with a methylating agent such as dimethyl sulfate. The resulting product is then liberated by acid hydrolysis and neutralization .
Industrial Production Methods: In industrial settings, this compound hydrochloride is typically produced by first obtaining a crude product with a purity of ≤95%. This crude product is then purified through recrystallization using methanol. If recrystallization is not feasible, the crude product is dissolved in water, neutralized with a base, and distilled to separate the desired compound .
Chemical Reactions Analysis
Types of Reactions: N,O-Dimethylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form primary amines.
Substitution: It is commonly used in substitution reactions to form Weinreb amides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Oximes.
Reduction: Primary amines.
Substitution: Weinreb amides.
Scientific Research Applications
N,O-Dimethylhydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of ketones and aldehydes through the formation of Weinreb amides.
Biology: It is used in the preparation of various biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and fine chemicals.
Comparison with Similar Compounds
Methoxyamine: Similar in structure but lacks the methyl group on the nitrogen atom.
N-Methylhydroxylamine: Similar but lacks the methoxy group on the nitrogen atom.
Uniqueness: N,O-Dimethylhydroxylamine is unique due to its dual functionality, having both a methoxy and a methyl group attached to the nitrogen atom. This dual functionality makes it particularly useful in the formation of Weinreb amides, which are versatile intermediates in organic synthesis .
Properties
IUPAC Name |
N-methoxymethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO/c1-3-4-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKPYFLIYNGWTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051577 | |
Record name | N-Methoxymethylamine | |
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Molecular Weight |
61.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
42.4 °C | |
Record name | N-Methoxymethylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5787 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
379 mm Hg at 25 °C | |
Record name | N-Methoxymethylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5787 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
379.0 [mmHg] | |
Record name | N-Methoxymethylamine | |
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Color/Form |
Liquid | |
CAS No. |
1117-97-1 | |
Record name | N,O-Dimethylhydroxylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1117-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Methoxymethylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117971 | |
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Record name | Methanamine, N-methoxy- | |
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Record name | N-Methoxymethylamine | |
Source | EPA DSSTox | |
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Record name | N-methoxymethylamine | |
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Record name | N-METHOXYMETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | N-Methoxymethylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5787 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N,O-Dimethylhydroxylamine?
A1: The molecular formula is C2H7NO, and the molecular weight is 61.10 g/mol. []
Q2: What are the key spectroscopic data for this compound?
A2: The 1H NMR spectrum shows signals at δ 2.12, 3.18, and 3.70 ppm. The 13C NMR spectrum displays signals at δ 19.58, 31.98, 60.86, and 171.59 ppm. Key IR absorptions are observed at 2950, 1670, 1410, and 1380 cm−1. []
Q3: How is this compound hydrochloride typically synthesized?
A3: A common method involves reacting Acetyl Chloride with commercially available this compound hydrochloride in pyridine, followed by distillation under reduced pressure. This method typically yields 65% of the desired product. [] A greener, industrial-scale method, detailed in a Chinese patent, uses less hazardous reagents and features milder reaction conditions. []
Q4: What is the primary application of this compound in organic synthesis?
A4: this compound is widely employed in the synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides. [, , , ]
Q5: Why are Weinreb amides considered valuable in organic synthesis?
A5: Weinreb amides react with organometallic reagents to produce ketones without generating unwanted side products. This controlled reactivity arises from the formation of stable metal-chelated intermediates during the reaction. [, , , ]
Q6: Can this compound be used to synthesize other useful compounds besides Weinreb amides?
A6: Yes, it can be employed to create ureas [] and plays a role in forming alkoxy-substituted heterocycles when used in its bis(alkoxyamine) form. [] It also participates in the synthesis of 4,5-dihydro-1,2,3-triazole 2-oxides via its bisnitroso derivative. []
Q7: Are there specific advantages to using this compound for Weinreb amide synthesis compared to other methods?
A7: Several methods exist, each with advantages and limitations:
- Direct from Carboxylic Acids: This one-pot approach using phosphorus trichloride in toluene is efficient, even for sterically hindered acids, and suitable for large-scale production. [] Another one-pot method utilizes trichloromethyl chloroformate and triethylamine, resulting in excellent yields. [, ]
- Other Methods: Less conventional methods like using 4,6-pyrimidyl urethane with Grignard reagents [] or palladium-catalyzed cross-coupling with organostannanes [] exist, each with its own substrate scope and limitations.
Q8: Are there any challenges or limitations associated with using this compound for Weinreb amide synthesis?
A8: Yes, some methods require an excess of this compound hydrochloride and expensive coupling reagents. Additionally, certain procedures necessitate extended reaction times or complex purification steps. [, ]
Q9: Can you provide examples of specific reactions or applications where this compound has been successfully employed in the synthesis of complex molecules?
A9: Certainly! It has been successfully utilized in the total synthesis of natural products like amphidinolide O [] and lycopodium alkaloids. [] Additionally, it has been employed in the preparation of 11β HSD1 inhibitors, a class of pharmaceutical compounds. []
Q10: Are there specific handling precautions for this compound?
A10: Due to its potential for decomposition, this compound, particularly the free amine, should be handled with care. Standard laboratory safety procedures, including the use of a fume hood, are recommended. []
Q11: Does this compound have applications beyond organic synthesis?
A11: Yes, its use extends to biological systems. For instance, it is a key metabolite in the degradation pathway of the herbicide linuron. Certain bacteria can hydrolyze linuron, breaking it down into 3,4-dichloroaniline and this compound. [, , , , ] Further research has focused on the enzymes responsible for this hydrolysis, particularly in bacterial species like Variovorax and Sphingobium. [, ]
Q12: Has computational chemistry been applied to study this compound or its derivatives?
A12: Yes, computational studies have explored the conformational isomers of N-nitroso-dimethylhydroxylamine using NMR spectroscopy and density functional theory (DFT) calculations. [] Such studies provide insights into the molecule's structure, energetics, and reactivity.
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